molecular formula C21H41NO2 B13147486 N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide CAS No. 501679-55-6

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide

Cat. No.: B13147486
CAS No.: 501679-55-6
M. Wt: 339.6 g/mol
InChI Key: NOJYDFQKQXMZMF-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide (CAS# 501679-55-6) is a high-purity organic compound with the molecular formula C21H41NO2 and a molecular weight of 339.556 g/mol . This amide-based compound is part of a class of extractants that have shown significant utility in hydrometallurgical research, particularly in the separation and recovery of valuable metals . While structurally similar to other dialkyl amides used in lithium extraction from brines, this specific methyl-substituted variant offers researchers a distinct chemical entity for investigating structure-activity relationships and optimizing extraction efficiency and selectivity . Its potential mechanism of action involves the coordination of metal cations through its carbonyl oxygen, facilitating their transfer from aqueous to organic phases. Researchers are exploring its application in developing more efficient and sustainable processes for the selective extraction of lithium and other metal ions from complex solutions, a critical area for battery technology and resource recovery . This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

501679-55-6

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)-3-methyl-2-oxobutanamide

InChI

InChI=1S/C21H41NO2/c1-7-11-13-18(9-3)15-22(21(24)20(23)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3

InChI Key

NOJYDFQKQXMZMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide typically involves the reaction of 2-ethylhexylamine with 3-methyl-2-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-ethylhexylamine and 3-methyl-2-oxobutanoic acid into the reactor, where they react to form the desired compound. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where one of the 2-ethylhexyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxo-3-hydroxybutanamide.

    Reduction: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-hydroxybutanamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The presence of the oxo group allows the compound to participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related amides and esters (Table 1).

Compound Molecular Formula Functional Groups Key Features
N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide C22H43NO3 Amide, ketone, branched alkyl Hydrophobic substituents enhance lipophilicity; ketone may enable coordination.
N-(2-Hydroxyethyl)-3-oxobutanamide C6H11NO3 Amide, ketone, hydroxyl Polar hydroxyl group increases water solubility; smaller molecular size.
bis(2-ethylhexyl) adipate C22H42O4 Ester, linear alkyl Common plasticizer; ester group less polar than amide.
N-(2-benzylphenyl)-3-oxobutanamide C17H17NO2 Amide, ketone, aromatic Aromatic substituents enable π-π interactions; reduced flexibility.

Key Observations :

  • Branching vs. Linearity : The 2-ethylhexyl groups in the target compound introduce steric hindrance and lipophilicity, contrasting with linear analogs like bis(2-ethylhexyl) adipate .
  • Amide vs. Ester : Amides exhibit stronger hydrogen-bonding capacity and thermal stability compared to esters, influencing their use in polymer additives or surfactants.
  • Polarity: The ketone group in 3-methyl-2-oxobutanamide enhances polarity relative to non-ketone amides (e.g., N,N-bis(2-hydroxyethyl)oleamide, C22H43NO3) .
Physicochemical Properties

Data inferred from analogs (Table 2):

Property This compound bis(2-ethylhexyl) adipate N-(2-Hydroxyethyl)-3-oxobutanamide
Boiling Point ~300–350°C (estimated) 215°C (at 4 mmHg) 185–188°C (literature)
Solubility Low in water; high in nonpolar solvents Insoluble in water Soluble in polar solvents (e.g., ethanol)
Stability Likely stable to hydrolysis (amide group) Hydrolyzes slowly in acidic conditions Susceptible to oxidation (hydroxyl)

Key Findings :

  • The target compound’s branched alkyl chains reduce crystallinity, enhancing compatibility with hydrophobic matrices (e.g., plastics).
  • Its amide group provides greater hydrolytic stability compared to esters like bis(2-ethylhexyl) adipate, which degrade under prolonged heat or acidic conditions .

Biological Activity

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide, often referred to as "the compound," is a β-carbonyl amide notable for its applications in various fields, including chemistry and pharmacology. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural formula:

C15H29NO\text{C}_{15}\text{H}_{29}\text{N}\text{O}

The compound features a β-carbonyl group that is essential for its biological activity. The two 2-ethylhexyl groups contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a potent antibacterial effect, with lower MIC values indicating higher efficacy.

2. Cytotoxicity:
The compound has shown cytotoxic effects in several cancer cell lines. For instance, studies involving human leukemia and colon cancer cells revealed that the compound can inhibit cell growth significantly. This cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, although the precise mechanisms remain to be fully elucidated.

3. Lithium Extraction:
this compound has been studied for its role in the extraction of lithium ions from solutions. This property is particularly relevant in the context of lithium battery technology and environmental remediation efforts.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 6.3 µg/mL
AntimicrobialEscherichia coliMIC = 12.5–50 µg/mL
CytotoxicityHuman leukemia cellsSignificant growth inhibition
CytotoxicityColon cancer cellsInduction of apoptosis
Lithium extractionLithium ionsEffective extraction

Case Study: Anticancer Properties

A recent study assessed the anticancer properties of this compound on various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in leukemia (SR) and non-small cell lung cancer (NCI-H460) models. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent.

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